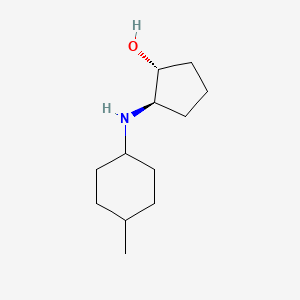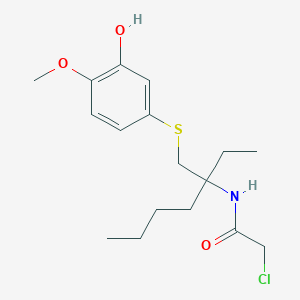![molecular formula C16H14ClFN2O3S B13359633 1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro-fluoro-substituted phenyl group, an oxopropan-2-yl moiety, and a methylthio-substituted nicotinate group
Preparation Methods
The synthesis of 1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 2-Chloro-4-fluoroaniline Intermediate: This step involves the reaction of 2-chloro-4-fluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 2-chloro-4-fluoroaniline.
Acylation Reaction: The 2-chloro-4-fluoroaniline is then acylated using a suitable acylating agent, such as acetic anhydride, to form the corresponding amide.
Coupling with Nicotinic Acid Derivative: The amide is then coupled with a methylthio-substituted nicotinic acid derivative under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols, respectively.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, or anticancer agents.
Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, allowing for the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways, providing insights into its potential therapeutic applications.
Industrial Applications: Its chemical properties make it suitable for use in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its ability to undergo various chemical reactions enables it to interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:
2-Chloro-4-fluorotoluene: This compound shares the chloro-fluoro-substituted phenyl group but lacks the oxopropan-2-yl and methylthio-nicotinate moieties, making it less versatile in chemical reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar chloro-fluoro-phenyl structure but includes a thiazole ring, which imparts different chemical and biological properties.
5-Amino-2-chloro-4-fluorobenzoic acid: This compound contains the chloro-fluoro-phenyl group and an amino group, making it useful in different synthetic and biological applications.
Properties
Molecular Formula |
C16H14ClFN2O3S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
[1-(2-chloro-4-fluoroanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClFN2O3S/c1-9(14(21)20-13-6-5-10(18)8-12(13)17)23-16(22)11-4-3-7-19-15(11)24-2/h3-9H,1-2H3,(H,20,21) |
InChI Key |
BDDRFVZRVAEOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)Cl)OC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)
![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)

![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)




![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)


